(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride
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Overview
Description
(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions conducted under different conditions to optimize synthetic efficiency . These methods may include the use of catalysts and diverse reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives. Substitution reactions can result in a variety of substituted imidazole compounds.
Scientific Research Applications
(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. Imidazole derivatives typically exert their effects by binding to enzymes or receptors, thereby modulating their activities. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Imidazo[4,5-b]pyridine: Known for its medicinal potential as GABA A receptor agonists.
3-(1H-Imidazol-1-yl)propan-1-one oxime esters: Exhibits anti-Candida activity.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: Known for their cytotoxic activity.
Uniqueness
(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride is unique due to its specific structural features and the presence of the phenylpropyl and methanamine groups
Properties
IUPAC Name |
[1-(3-phenylpropyl)imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-9-13-10-16(11-15-13)8-4-7-12-5-2-1-3-6-12;/h1-3,5-6,10-11H,4,7-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEVSWYVUVVCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(N=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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